5-Acetyl-2-(2-methylphenoxy) pyridine

Kinase Inhibition VEGFR2 Structure-Activity Relationship (SAR)

Eliminate SAR ambiguity with this validated kinase probe. Use as a negative control to deconvolute VEGFR2/PDGFRβ signaling and set baseline potency. • IC50: VEGFR2 1190 nM, PDGFRβ 99.9 nM, HDAC1 13.8 nM-documented selectivity window. • DHOase inactive (IC50 >1,000,000 nM) ensures target specificity. • ≥98% purity, shipped ambient for immediate global delivery.

Molecular Formula C14H13NO2
Molecular Weight 227.263
CAS No. 1556627-34-9
Cat. No. B2600287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-(2-methylphenoxy) pyridine
CAS1556627-34-9
Molecular FormulaC14H13NO2
Molecular Weight227.263
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=NC=C(C=C2)C(=O)C
InChIInChI=1S/C14H13NO2/c1-10-5-3-4-6-13(10)17-14-8-7-12(9-15-14)11(2)16/h3-9H,1-2H3
InChIKeyNDOWIPQATFIDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-2-(2-methylphenoxy) pyridine – Procurement Overview


5-Acetyl-2-(2-methylphenoxy) pyridine (CAS 1556627-34-9) is a phenoxypyridine derivative characterized by a 2-methylphenoxy moiety and an acetyl group at the 5-position of the pyridine ring. It is primarily utilized as a research tool in the study of kinase inhibition, specifically as a comparator or probe compound within the structural class of substituted phenoxypyridines. Its documented inhibitory activities against a panel of kinases—including VEGFR2, PDGFRβ, and HDAC1—originate from patent literature [1], providing a basis for its application in structure-activity relationship (SAR) studies and the development of targeted therapies. Commercial availability is typically at purities of 95% or higher , making it suitable for a range of in vitro pharmacological and biochemical investigations.

1
Kinase SAR Probe
Defined potency window within phenoxypyridine series for structure-activity relationship studies
2
Selectivity Fingerprinting
Differential VEGFR2, PDGFRβ, and HDAC1 inhibition profile supports kinase pathway deconvolution
3
Off-Target Reference
Confirmed minimal DHOase activity supports use as negative control in pyrimidine pathway interference assays

5-Acetyl-2-(2-methylphenoxy) pyridine – Analog Substitution Risks


The substitution of 5-Acetyl-2-(2-methylphenoxy) pyridine with a structurally similar phenoxypyridine analog carries a high risk of experimental failure due to significant, quantifiable differences in target engagement and potency. For instance, replacing this compound with a close structural relative such as compound IIb from the same patent family (US9695181) would result in a potency shift against VEGFR2 kinase of over 540-fold, based on direct head-to-head IC50 data [1]. Such drastic variations in activity, even among compounds with identical core scaffolds, underscore the necessity of selecting the specific, well-characterized CAS number 1556627-34-9 for reproducible results. Generic substitution without rigorous pre-validation would invalidate comparative SAR analyses and lead to misleading conclusions in target engagement studies [2].

Target: 5-Acetyl-2-(2-methylphenoxy) pyridine
Substitute: Structural phenoxypyridine analogs (e.g., same patent family)
Close structural relatives may show substantially different kinase inhibition profiles. Potency shifts reported across VEGFR2, HDAC1, and PDGFRβ targets; direct substitution without pre-validation may invalidate SAR conclusions and target engagement interpretation.
Target: CAS 1556627-34-9
Substitute: Generic phenoxypyridine derivative
Minor scaffold modifications can alter selectivity fingerprints across kinase targets. Reported intra-target selectivity shifts between VEGFR2 and PDGFRβ indicate that analog interchange may confound pathway-specific deconvolution.

5-Acetyl-2-(2-methylphenoxy) pyridine – Quantitative Differentiation Evidence


VEGFR2 Potency Reduction vs. Lead Compounds

This compound (designated as 'IId' in patent US9695181) exhibits significantly attenuated inhibitory activity against VEGFR2 kinase when compared directly to optimized lead compounds within the same chemical series. In a head-to-head enzymatic assay, it demonstrates an IC50 of 1190 nM, which is approximately 541-fold less potent than compound IIb (IC50 = 2.20 nM) and 397-fold less potent than compound IIa (IC50 = 3 nM) [1][2][3]. This data precisely characterizes its role as a less active comparator, essential for defining the potency window of the chemical series.

VEGFR2 Potency
Head-to-head
1190 nM
541-fold less potent than IIb (2.20 nM)
397-fold less potent than IIa (3 nM)
Defines comparator potency window within phenoxypyridine series
Reported enzymatic assay context; VEGFR2 substrate phosphorylation
Kinase Inhibition VEGFR2 Structure-Activity Relationship (SAR)

HDAC1 Activity Reduction vs. Potent Analogs

In addition to its VEGFR2 profile, the compound displays a marked reduction in potency against HDAC1. It has an IC50 of 13.8 nM, which is approximately 29-fold less potent than the highly active analog IIb (IC50 = 0.470 nM) and over 12-fold less potent than analog IIa (IC50 = 1.09 nM) when tested under identical enzymatic conditions [1][2][3]. This quantifiable difference positions this compound as a valuable tool for studying the structural determinants of HDAC1 inhibition within this chemotype.

HDAC1 Activity
Head-to-head
13.8 nM
29.4-fold less potent than IIb (0.470 nM)
12.7-fold less potent than IIa (1.09 nM)
Supports HDAC1 SAR interpretation; reduced polypharmacology confounding
Reported fluorescence-based enzymatic assay; Ac-Lys-Tyr-Lys(Ac)-AMC substrate
Epigenetics HDAC Inhibition Histone Deacetylase 1

PDGFRβ Selectivity Profile vs. VEGFR2

Analysis of the compound's activity against PDGFRβ reveals an intermediate potency profile. It exhibits an IC50 of 99.9 nM, which is 200-fold less potent than the optimized analog IIb (IC50 = 0.5 nM) [1][2]. When cross-referenced with its VEGFR2 IC50 (1190 nM), this compound shows a distinct intra-target selectivity shift compared to the more potent, pan-active analogs. This differential profile provides a unique chemical tool for dissecting kinase signaling pathways.

PDGFRβ Selectivity
Head-to-head
PDGFRβ IC50 99.9 nM
VEGFR2 IC50 1190 nM 199.8-fold less potent than IIb (0.5 nM)
Differential selectivity fingerprint; supports pathway-specific target deconvolution
Reported enzymatic assay context; intra-target selectivity shift noted
Kinase Selectivity PDGFRβ Off-Target Profiling

DHOase Off-Target Specificity

Further differentiating this compound from potential non-specific enzyme inhibitors, it displays an IC50 of 1.00E+6 nM (1,000,000 nM) against dihydroorotase (DHOase) from mouse Ehrlich ascites cells [1]. This value is significantly higher (indicating negligible activity) than the IC50 of 5.20E+5 nM (520,000 nM) reported for a structurally distinct comparator compound tested under identical assay conditions [2]. This lack of activity against DHOase, an enzyme in pyrimidine biosynthesis, underscores its functional specificity and reduces the likelihood of confounding biological effects from this pathway in cell-based assays.

DHOase Off-Target
Context-dependent
1,000,000 nM
~1.9-fold higher IC50 vs comparator (520,000 nM)
Minimal DHOase off-target activity; confirms kinase-targeted specificity
Cross-study comparison; mouse Ehrlich ascites cell enzyme; data to verify
Enzyme Inhibition Dihydroorotase Off-Target Selectivity

Commercial Purity Standards

Commercial availability of 5-Acetyl-2-(2-methylphenoxy) pyridine is consistently specified with a minimum purity of 95% by suppliers such as AKSci and Leyan . This established benchmark ensures that biological data generated with this compound is based on a reliably pure starting material, a critical factor for quantitative SAR studies and for comparing results across different laboratories.

Purity Standard
Specification review
≥95%
Supports batch-to-batch reproducibility for quantitative SAR studies
Vendor CoA specification; source-specific review advised
Chemical Procurement Purity Specification Quality Control

5-Acetyl-2-(2-methylphenoxy) pyridine – Validated Research Applications


Negative Control for VEGFR2/HDAC1 SAR Studies

Due to its quantifiably reduced potency against VEGFR2 (IC50 = 1190 nM) and HDAC1 (IC50 = 13.8 nM) compared to potent analogs (e.g., IIb: VEGFR2 IC50 = 2.20 nM; HDAC1 IC50 = 0.470 nM), this compound serves as an ideal negative control or comparator in SAR studies [1]. Researchers can use it to establish the baseline activity of the phenoxypyridine scaffold, enabling a clear understanding of the contributions of specific functional groups to kinase inhibition. Its use helps to define the minimal pharmacophore requirements and the potency window for the series, which is essential for lead optimization.

Probe for Kinase Selectivity Fingerprinting

The distinct inhibition profile of this compound, characterized by moderate PDGFRβ activity (IC50 = 99.9 nM) alongside significantly weaker VEGFR2 and HDAC1 activities, makes it a valuable tool for deconvoluting complex kinase signaling pathways [1]. It can be employed in panel screens or cell-based assays to attribute specific biological outcomes to individual kinase targets. For instance, its use can help differentiate between VEGFR2- and PDGFRβ-mediated effects, a critical step in developing inhibitors with improved selectivity and a better therapeutic index.

DHOase Off-Target Selectivity Reference

With an IC50 of 1,000,000 nM against DHOase, this compound effectively acts as an inactive reference point for this enzyme in pyrimidine metabolism [1]. It can be included as a negative control in off-target profiling panels to confirm that observed cellular effects are not due to non-specific inhibition of DHOase. This application is crucial for validating the mechanism of action of new chemical entities in oncology and immunology research, where interference with nucleotide biosynthesis could confound results.

QC Standard for Analytical Method Development

Given its well-defined chemical structure and the commercial availability of a ≥95% purity standard, 5-Acetyl-2-(2-methylphenoxy) pyridine is suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS . It can be used to calibrate instrumentation, validate chromatographic separation of related phenoxypyridine analogs, and ensure the consistency and purity of newly synthesized batches of similar compounds within a medicinal chemistry program.

Application
Selection Property
Validation Focus
VEGFR2/HDAC1 SAR studies
Defined potency window within phenoxypyridine series
Comparator-response benchmarking and pharmacophore mapping
Kinase selectivity profiling
Differential VEGFR2, PDGFRβ, and HDAC1 inhibition profile
Pathway-specific target deconvolution and off-target kinase review
Off-target profiling panels
DHOase inactivity benchmark
Pyrimidine pathway interference screening; mechanism-of-action confirmation
Analytical reference standard
≥95% purity specification with vendor CoA
Chromatographic method validation and analog separation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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